molecular formula C10H9ClN2O2 B13585657 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine

Cat. No.: B13585657
M. Wt: 224.64 g/mol
InChI Key: NVKHANDASMAQJV-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the isoxazole ring. Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is unique due to the presence of both chloro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9ClN2O2/c1-14-9-4-6(11)2-3-7(9)8-5-10(12)15-13-8/h2-5H,12H2,1H3

InChI Key

NVKHANDASMAQJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=NOC(=C2)N

Origin of Product

United States

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